

In Silico Modeling of (Z)-4'-Hydroxychalcone Receptor Binding: A Technical Guide

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Compound of Interest

Compound Name: 4'-Hydroxychalcone, (Z)-

Cat. No.: B15190792

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are aromatic ketones characterized by a three-carbon α,β -unsaturated carbonyl system. These compounds, found abundantly in edible plants, have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. The biological activity of chalcones is intrinsically linked to their molecular structure, with the substitution pattern on their two aromatic rings and the stereochemistry of the exocyclic double bond playing a crucial role in their interaction with biological targets.

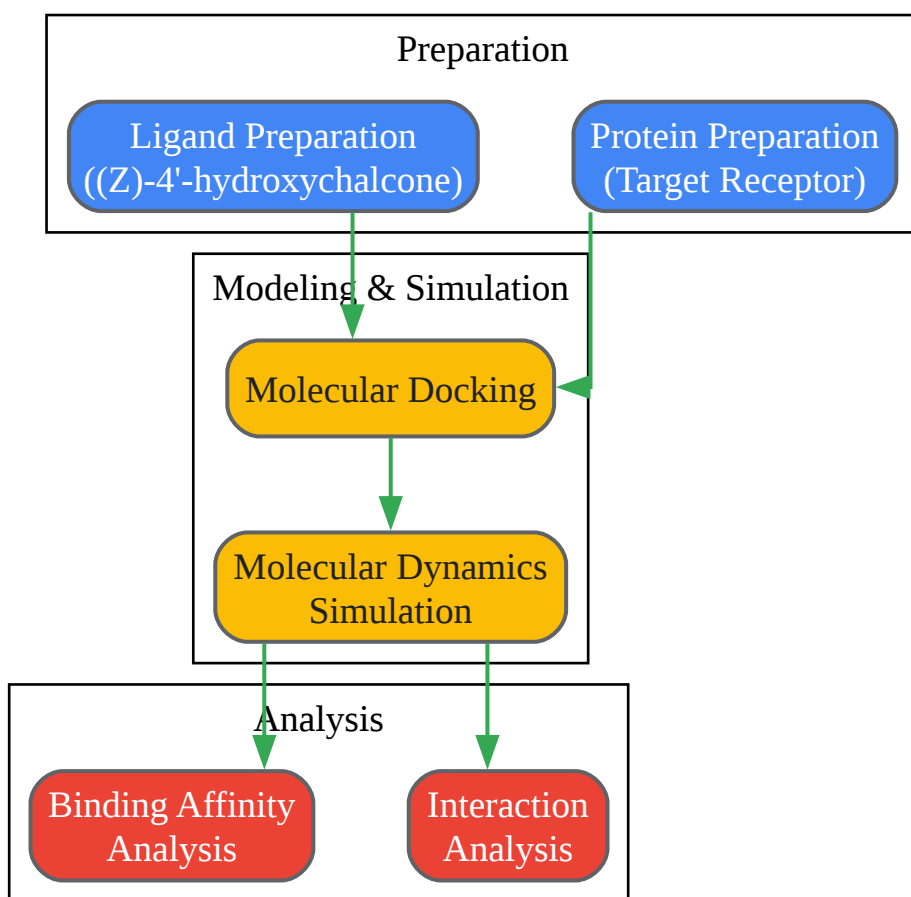
While the more stable (E)-isomer (trans-chalcone) is predominantly studied, the (Z)-isomer (cis-chalcone) presents a unique spatial arrangement of the aromatic rings that can significantly alter its receptor binding profile and subsequent biological activity. The focus of this technical guide is on the in silico modeling of (Z)-4'-hydroxychalcone, a specific isomer that, despite its potential therapeutic relevance, remains largely unexplored in the computational drug discovery landscape.

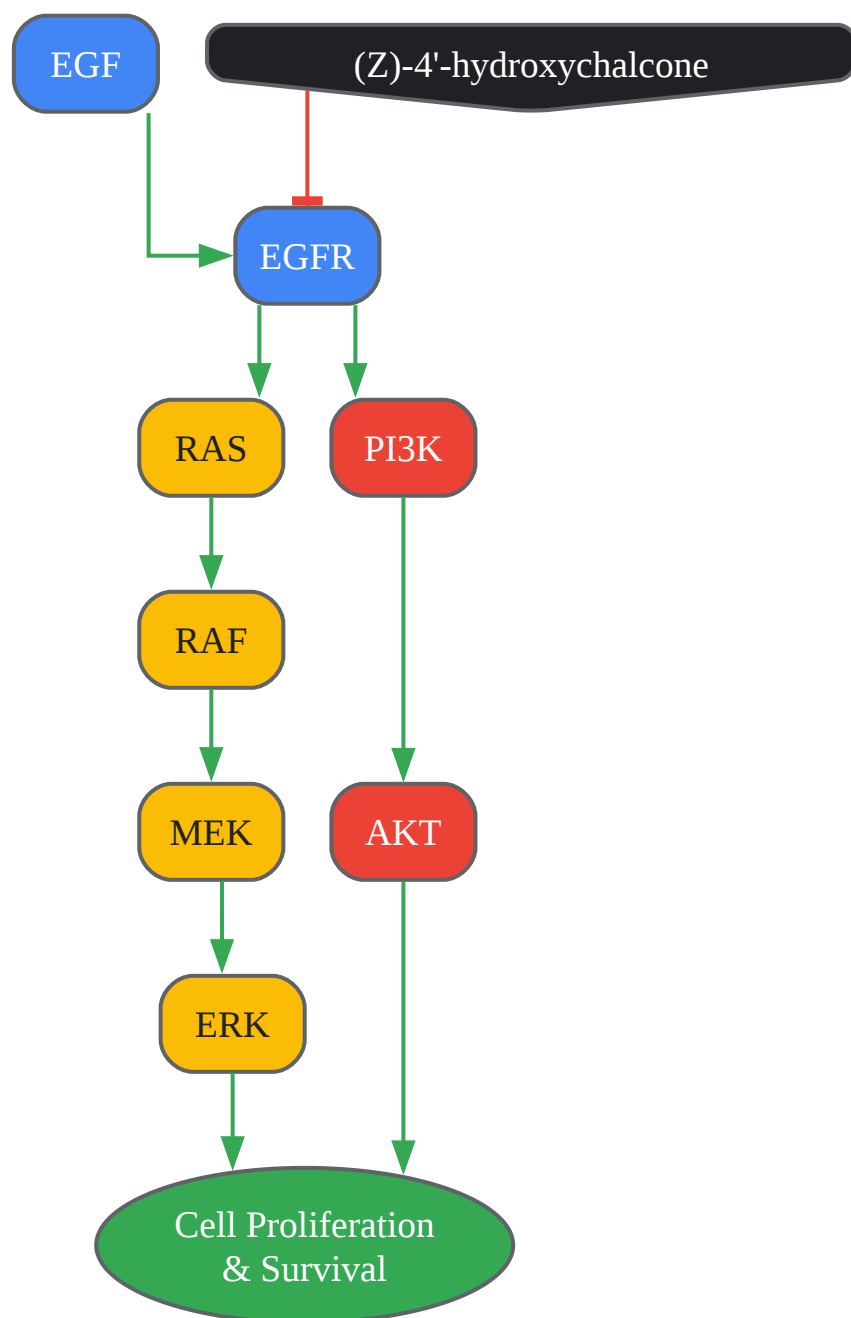
This document provides a comprehensive overview of the in silico methodologies that can be employed to investigate the receptor binding of (Z)-4'-hydroxychalcone. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical workflows to explore the therapeutic potential of this specific chalcone isomer. By

leveraging computational tools, we can predict binding affinities, elucidate interaction mechanisms, and identify potential protein targets, thereby accelerating the drug discovery and development process.

In Silico Experimental Workflow

The in silico analysis of (Z)-4'-hydroxychalcone receptor binding follows a structured workflow, beginning with ligand and protein preparation, followed by molecular docking to predict binding modes, and molecular dynamics simulations to assess the stability of the ligand-protein complex.





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